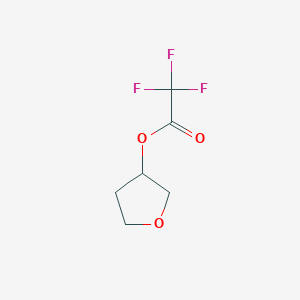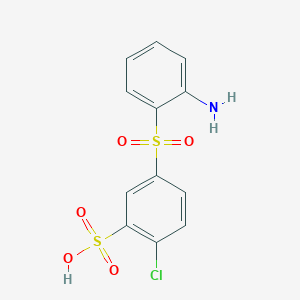
1-(Benzyloxy)-5-chloro-2-methylpentan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Benzyloxy)-5-chloro-2-methylpentan-2-ol is an organic compound characterized by its unique structure, which includes a benzyloxy group, a chlorine atom, and a methyl group attached to a pentanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-5-chloro-2-methylpentan-2-ol typically involves multiple steps. One common method starts with the chlorination of 2-methylpentan-2-ol to introduce the chlorine atom. This is followed by the protection of the hydroxyl group using a benzyl group, which is achieved through a reaction with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent selection and purification methods are optimized to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Benzyloxy)-5-chloro-2-methylpentan-2-ol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The chlorine atom can be reduced to form a dechlorinated product.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or ammonia under basic conditions.
Major Products:
- Oxidation of the benzyloxy group yields benzaldehyde derivatives.
- Reduction of the chlorine atom results in the formation of 1-(Benzyloxy)-2-methylpentan-2-ol.
- Substitution reactions produce various substituted pentanol derivatives .
Wissenschaftliche Forschungsanwendungen
1-(Benzyloxy)-5-chloro-2-methylpentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used to study the effects of benzyloxy and chloro groups on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Wirkmechanismus
The mechanism of action of 1-(Benzyloxy)-5-chloro-2-methylpentan-2-ol involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the chlorine atom can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets. The pathways involved may include signal transduction and metabolic processes .
Similar Compounds:
1-(Benzyloxy)-5-phenyltetrazole: Known for its activity against prostate cancer cells.
4-(Benzyloxy)-2-hydroxybenzaldehyde: Used in the synthesis of Schiff base ligands with antimicrobial properties.
2-(Benzyloxy)-phenyl derivatives: Studied for their anticancer activities.
Uniqueness: this compound is unique due to the combination of its benzyloxy, chloro, and methyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
| 92527-66-7 | |
Molekularformel |
C13H19ClO2 |
Molekulargewicht |
242.74 g/mol |
IUPAC-Name |
5-chloro-2-methyl-1-phenylmethoxypentan-2-ol |
InChI |
InChI=1S/C13H19ClO2/c1-13(15,8-5-9-14)11-16-10-12-6-3-2-4-7-12/h2-4,6-7,15H,5,8-11H2,1H3 |
InChI-Schlüssel |
RLVRQYJHTBJSHA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCCCl)(COCC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Di(furan-2-yl)methyl]phosphane](/img/no-structure.png)

![Benzene, 1-methyl-4-[(phenylseleno)ethynyl]-](/img/structure/B14364742.png)

![Lithium, [[bis(1-methylethoxy)phosphinyl]methyl]-](/img/structure/B14364781.png)
![2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine](/img/structure/B14364787.png)
